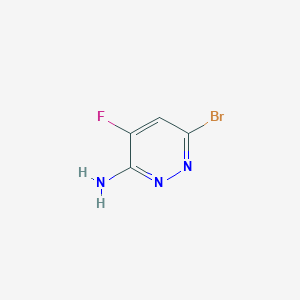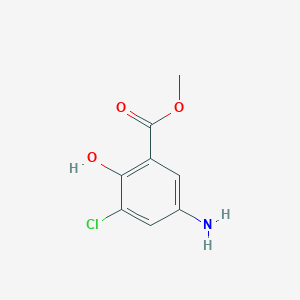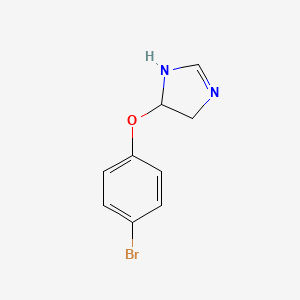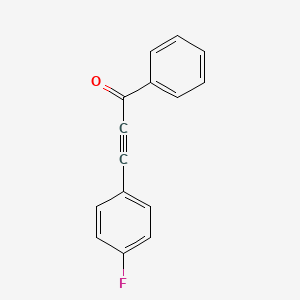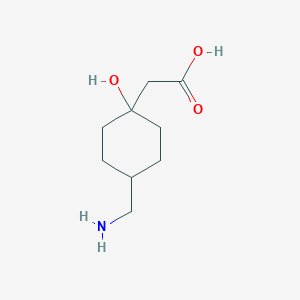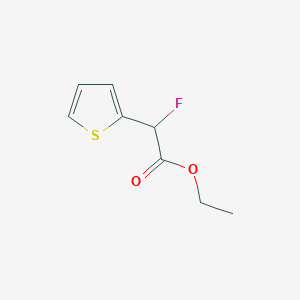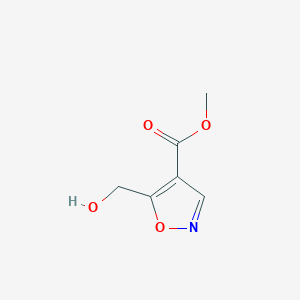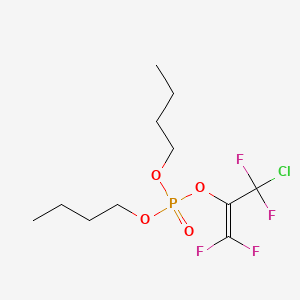![molecular formula C22H22Br2O2 B12836553 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene](/img/structure/B12836553.png)
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Dibromo-6,8-dimethoxypentacyclo[117001,902,7015,20]icosa-2,4,6,8,10,12-hexaene is a complex organic compound characterized by its unique pentacyclic structure
準備方法
The synthesis of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of bromine and methoxy groups through substitution reactions. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
化学反応の分析
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene involves its interaction with molecular targets through its bromine and methoxy groups. These functional groups can form bonds with specific sites on target molecules, leading to changes in their chemical or biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
類似化合物との比較
Similar compounds to 3,12-Dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene include other brominated and methoxylated pentacyclic compounds. the unique combination of bromine and methoxy groups in this compound sets it apart, providing distinct chemical reactivity and potential applications. Some similar compounds include:
- Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene
- 1,3-Dibromo-2,4,6-trimethylbenzene
- 2,8-Dibromo-dibenzothiophene
These compounds share structural similarities but differ in their specific functional groups and resulting chemical properties.
特性
分子式 |
C22H22Br2O2 |
|---|---|
分子量 |
478.2 g/mol |
IUPAC名 |
3,12-dibromo-6,8-dimethoxypentacyclo[11.7.0.01,9.02,7.015,20]icosa-2,4,6,8,10,12-hexaene |
InChI |
InChI=1S/C22H22Br2O2/c1-25-18-10-9-17(24)20-19(18)21(26-2)14-7-8-16(23)15-11-12-5-3-4-6-13(12)22(14,15)20/h7-10,12-13H,3-6,11H2,1-2H3 |
InChIキー |
NZFSHZVGHBBQIB-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C=C1)Br)C34C5CCCCC5CC3=C(C=CC4=C2OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)

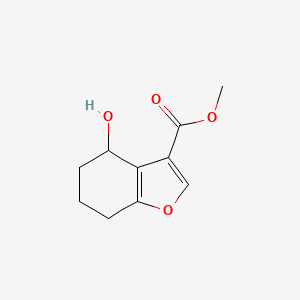
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
